Reduced Myelotoxicity Compared to Parental CC-1065 Correlates with Distinct Pharmacokinetics
Centanamycin (ML-970) was designed as a less toxic analog of CC-1065. Preclinical studies attribute this improved therapeutic window to its extensive enterohepatic circulation, a pharmacokinetic property that limits systemic exposure and reduces the severe myelotoxicity seen with CC-1065 [1]. While direct quantitative myelotoxicity data is not provided in this source, the underlying pharmacokinetic divergence is a key differentiating feature. For reference, CC-1065 exhibited lethal toxicity in mice at doses as low as 0.05 mg/kg in early studies.
| Evidence Dimension | Myelotoxicity / Pharmacokinetic Disposition |
|---|---|
| Target Compound Data | Extensive enterohepatic circulation; lower myelotoxicity inferred from analog design [1] |
| Comparator Or Baseline | CC-1065 (high myelotoxicity; lethal at ~0.05 mg/kg in mice) |
| Quantified Difference | Not quantified in source; qualitative improvement in safety profile |
| Conditions | In vivo pharmacokinetic studies in mice; comparative toxicity assessments in preclinical models |
Why This Matters
For procurement in anticancer research, selecting an analog with reduced hematological toxicity can enable higher dosing or longer treatment regimens in vivo, avoiding the narrow therapeutic index of earlier compounds.
- [1] Rayburn ER, et al. Preclinical pharmacology of novel indolecarboxamide ML-970, an investigative anticancer agent. Cancer Chemother Pharmacol. 2012;69(6):1423-31. View Source
